5-methoxy-1H-pyrazole-4-carboxamide
Description
Academic Importance of Pyrazole (B372694) Heterocycles in Chemical and Biological Research
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. mdpi.comtaylorandfrancis.commdpi.comtaylorandfrancis.com Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. taylorandfrancis.commdpi.com The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and pharmacological properties. rsc.org
The academic importance of pyrazole heterocycles is underscored by their wide range of demonstrated biological activities, including:
Antimicrobial and Antifungal Properties: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains. taylorandfrancis.commdpi.comnih.gov
Anti-inflammatory Activity: Many pyrazole-containing compounds exhibit significant anti-inflammatory effects. mdpi.commdpi.com
Anticancer Potential: The pyrazole scaffold is a key component in numerous protein kinase inhibitors used in cancer therapy. taylorandfrancis.commdpi.com
Agrochemical Applications: Pyrazole derivatives are utilized as fungicides, insecticides, and herbicides in agriculture. taylorandfrancis.commdpi.com
The synthesis of pyrazole derivatives has been a subject of extensive research since the first synthesis by Ludwig Knorr in 1883. mdpi.com Modern synthetic methods, such as multicomponent reactions and transition-metal catalysis, have further expanded the accessibility and diversity of these compounds. mdpi.com
Research Relevance of the 5-methoxy-1H-pyrazole-4-carboxamide Scaffold
The this compound scaffold is a specific pyrazole derivative that has garnered attention in medicinal chemistry research. smolecule.com Its structure, featuring a methoxy (B1213986) group at the 5-position and a carboxamide group at the 4-position of the pyrazole ring, provides a unique combination of functional groups that can interact with biological targets. nih.gov The methoxy group can influence the compound's electronic properties and metabolic stability, while the carboxamide group can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.
This scaffold serves as a valuable intermediate in the synthesis of more complex and biologically active pyrazole derivatives. smolecule.com Researchers utilize it as a starting material to explore the structure-activity relationships of novel compounds targeting various diseases. smolecule.com
Overview of Current Research Trajectories in Pyrazole-4-carboxamide Derivatives
Current research on pyrazole-4-carboxamide derivatives is highly active and diverse, with several key areas of focus:
Anticancer Drug Discovery: A significant portion of research is dedicated to developing pyrazole-4-carboxamide derivatives as potent and selective inhibitors of protein kinases, which are often dysregulated in cancer. mdpi.com For example, derivatives are being investigated as inhibitors of Bruton's Tyrosine Kinase (BTK), a key player in B-cell malignancies. google.com
Antimicrobial and Antitubercular Agents: The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Pyrazole-4-carboxamide derivatives are being synthesized and evaluated for their activity against various bacteria and fungi, including Mycobacterium tuberculosis. wisdomlib.orgjapsonline.com
Anti-inflammatory Agents: Researchers are exploring the potential of pyrazole-4-carboxamide derivatives as novel anti-inflammatory drugs, often targeting enzymes like cyclooxygenase (COX). mdpi.com
Agrochemicals: The development of new fungicides and herbicides based on the pyrazole-4-carboxamide scaffold is an ongoing area of research to improve crop protection. smolecule.com
The general synthetic strategy for creating diverse pyrazole-4-carboxamide derivatives often involves the reaction of a pyrazole-4-carboxylic acid or its activated form with a variety of amines. jocpr.com This modular approach allows for the systematic modification of the molecule to optimize its biological activity.
Table 1: Investigated Biological Activities of Pyrazole-4-carboxamide Derivatives
| Biological Activity | Target/Application | Reference |
|---|---|---|
| Anticancer | Protein Kinase Inhibition (e.g., BTK, Aurora Kinases) | mdpi.comgoogle.com |
| Antimicrobial | Bacterial and Fungal Pathogens | wisdomlib.orgjapsonline.com |
| Antitubercular | Mycobacterium tuberculosis | wisdomlib.org |
| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | mdpi.com |
| Agrochemical | Fungicides | smolecule.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
5-methoxy-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-3(4(6)9)2-7-8-5/h2H,1H3,(H2,6,9)(H,7,8) |
InChI Key |
YESPDKIDBPPRSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NN1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 1h Pyrazole 4 Carboxamide and Its Derivatives
Conventional Synthetic Routes for Pyrazole-4-carboxamides
Traditional methods for synthesizing the pyrazole (B372694) core are well-established and form the foundation for producing a wide array of pyrazole-4-carboxamide derivatives.
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the cyclocondensation of β-dicarbonyl compounds with hydrazines. beilstein-journals.org This reaction is a primary and straightforward method for creating polysubstituted pyrazoles. mdpi.com The reaction of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds is a rapid way to obtain these structures. mdpi.com For instance, reacting substituted hydrazines with β-diketones can lead to a mixture of two regioisomers. mdpi.com
Similarly, α,β-unsaturated carbonyl compounds serve as key starting materials. pharmaguideline.com The reaction of these compounds with hydrazines proceeds through a Michael addition followed by cyclization and dehydration to yield the pyrazole ring. beilstein-journals.org The regioselectivity of the reaction between various β-aminoenones and different hydrazine derivatives has also been an area of study. nih.gov
The following table provides examples of conventional pyrazole synthesis reactions:
| Reactants | Product | Key Features |
| Substituted Hydrazine + 1,3-Dicarbonyl Compound | Polysubstituted Pyrazole | Rapid, classic Knorr synthesis. beilstein-journals.orgmdpi.com |
| Hydrazine + α,β-Unsaturated Carbonyl Compound | Substituted Pyrazole | Forms pyrazole ring via Michael addition and cyclization. beilstein-journals.orgpharmaguideline.com |
| Diarylhydrazones + Vicinal Diols | 1,3-Disubstituted Pyrazoles | A specific method for forming substituted pyrazoles. pharmaguideline.com |
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like pyrazole derivatives in a single step from three or more starting materials. researchgate.netresearchgate.net These one-pot syntheses are advantageous due to their atom economy, reduced reaction times, and simplified purification processes. researchgate.netbiointerfaceresearch.com
Several MCRs for pyrazole synthesis have been developed. For example, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones provides a high-yielding route to polyfunctional pyrazoles. organic-chemistry.org Another strategy involves the reaction of hydrazine hydrate (B1144303), arylidene malononitrile (B47326), and isothiocyanates, which can be catalyzed to produce 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com A rapid and efficient one-pot synthesis of pyrazoles has also been developed from (hetero)arenes and carboxylic acids, proceeding through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and environmental impact of pyrazole synthesis, advanced techniques have been explored.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the formation of pyrazole derivatives. dergipark.org.tracs.org This technique often leads to significantly reduced reaction times, higher yields, and purer products compared to conventional heating methods. acs.org For instance, the synthesis of some pyrazole derivatives that traditionally takes hours can be completed in minutes under microwave irradiation. acs.org
Microwave-assisted synthesis has been successfully applied to various pyrazole-forming reactions, including the ring-opening reactions of epoxides with pyrazoles and the one-pot synthesis of pyrazole derivatives from chalcones. mdpi.comresearchgate.net The use of water as a solvent in microwave-assisted synthesis further enhances the green credentials of this methodology. rsc.org
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |
| Synthesis of N'-substituted hydrazides | 7–9 hours | 9–10 minutes | 79–92% |
| Ring-opening of phenyl glycidyl (B131873) ether | N/A | 1 minute | Competitive with traditional methods |
Catalysts play a crucial role in modern pyrazole synthesis, enabling milder reaction conditions, higher regioselectivity, and improved yields. Both metal-based and organocatalysts have been employed effectively.
Lewis acid catalysts like ytterbium perfluorooctanoate (Yb(PFO)₃) and zinc triflate have been shown to be effective in the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Copper-catalyzed three-component cyclocondensation using β-dimethylamino vinyl ketones as substrates also provides high yields and excellent regioselectivity. mdpi.com Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines offer a rapid and highly regioselective route to 3-CF₃-pyrazoles. mdpi.com Furthermore, silver(I) ions can mediate the intramolecular 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles to form fused pyrazole systems. beilstein-journals.org Palladium catalysts are utilized in the coupling of 4-iodopyrazol-3-ol with terminal alkynes, a key step in the synthesis of precursors for further cyclization. beilstein-journals.org
Organocatalysts, such as pyrrolidine, can facilitate the synthesis of substituted pyrazoles from carbonyl compounds through an enamine intermediate under mild conditions. mdpi.com
Synthesis of Key Intermediates for Pyrazole-4-carboxamide Functionalization
The synthesis of functionalized pyrazole-4-carboxamides often relies on the preparation of key intermediates that can be further modified. A common strategy involves the synthesis of a pyrazole-4-carboxylic acid or its corresponding aldehyde, which can then be converted to the desired carboxamide.
For example, 1,3-diaryl-4-formylpyrazoles can be synthesized via the Vilsmeier-Haack reaction. nih.gov The aldehyde group can then be oxidized to a carboxylic acid, which is a versatile intermediate for amide bond formation. nih.govscielo.br Alternatively, the pyrazole-4-carboxylic acid can be prepared by other means, such as the oxidation of a suitable precursor with potassium permanganate. scielo.br The resulting carboxylic acid can then be reacted with an amine in the presence of a coupling agent to yield the final pyrazole-4-carboxamide. frontiersin.org
Another approach involves the synthesis of a pyrazole-4-carbonyl chloride, which readily reacts with amines to form the corresponding carboxamides. scielo.br The functionalization of the pyrazole ring itself, for instance through iodination, provides a handle for introducing further diversity via cross-coupling reactions. beilstein-journals.org
Preparation of 5-aminopyrazole Derivatives as Building Blocks
A cornerstone in the synthesis of many substituted pyrazoles, including those with a 4-carboxamide group, is the use of 5-aminopyrazole intermediates. These compounds serve as versatile platforms for introducing a variety of functional groups. beilstein-journals.org The synthesis of these building blocks can be achieved through several reliable methods, primarily involving the condensation of hydrazines with compounds containing a β-ketonitrile or a related moiety. nih.govbeilstein-journals.org
One of the most widely employed and versatile methods for synthesizing 5-aminopyrazoles is the condensation reaction between β-ketonitriles and hydrazines. nih.govbeilstein-journals.org This reaction proceeds smoothly to yield the desired 5-aminopyrazole core. A common precursor used in this context is ethyl (ethoxymethylene)cyanoacetate, which reacts with substituted hydrazines to form 5-aminopyrazole-4-carboxylates. scirp.orgprepchem.com For example, the reaction of (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of potassium carbonate yields ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. prepchem.com
The resulting 5-aminopyrazole derivatives, often containing a nitrile or ester group at the 4-position, can be further elaborated to the target carboxamide. The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which is then coupled with an appropriate amine to form the amide bond. google.com Alternatively, the amino group of the pyrazole can be acylated or undergo other transformations to build more complex structures. beilstein-journals.orgscirp.org For instance, 5-amino-3-aryl-1H-pyrazoles can be treated with substituted benzoyl chlorides to yield N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.govbeilstein-journals.org
Another approach involves the use of hydrazonoyl halides, which react with active methylene (B1212753) compounds like malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base to furnish substituted 5-aminopyrazoles. beilstein-journals.org The flexibility of these methods allows for the introduction of a wide range of substituents on the pyrazole ring and the exocyclic amino group, making 5-aminopyrazoles highly valuable intermediates in medicinal and agrochemical research. beilstein-journals.orgbeilstein-journals.org
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product | Ref. |
| β-Ketonitriles | Hydrazines | Condensation | 5-Aminopyrazoles | nih.govbeilstein-journals.org |
| Ethyl (ethoxymethylene)cyanoacetate | (4-Methoxyphenyl)hydrazine hydrochloride | Condensation | Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | prepchem.com |
| 5-Amino-3-aryl-1H-pyrazoles | Substituted benzoyl chlorides | Acylation | N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides | nih.govbeilstein-journals.org |
| Hydrazonoyl halides | Malononitrile / Ethyl cyanoacetate | Condensation | Substituted 5-aminopyrazoles | beilstein-journals.org |
Derivatization from Pyrazole-3-carboxylic Acid and Acid Chloride Precursors
An alternative and direct route to pyrazole-4-carboxamides involves the derivatization of a pre-existing pyrazole carboxylic acid. In this methodology, a pyrazole ring bearing a carboxylic acid group at the desired position (in this case, position 4 for the target scaffold) is synthesized first. This carboxylic acid is then activated and reacted with an amine to form the final carboxamide product.
The most common method for activating the carboxylic acid is its conversion to the more reactive acid chloride. mdpi.com This is typically achieved by treating the pyrazole carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazole-4-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of primary or secondary amines to yield the corresponding N-substituted pyrazole-4-carboxamides. scirp.orgresearchgate.net This two-step process—formation of the acid chloride followed by amidation—is a robust and widely applicable method for the synthesis of pyrazole carboxamides. scirp.orgmdpi.com
For instance, 1H-pyrazole-3-carboxylic acid has been successfully converted into its acid chloride and subsequently reacted with 2,3-diaminopyridine (B105623) to yield the corresponding 1H-pyrazole-3-carboxamide. mdpi.com Similarly, various N-substituted pyrazole-4-carboxamides, which are significant in the development of fungicides, are synthesized from their pyrazole-4-carboxylic acid precursors. researchgate.net The synthesis of ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to the carboxylic acid and then converted to a variety of amide derivatives, further illustrates this synthetic strategy. nih.gov
This approach offers the advantage of late-stage diversification, where a common pyrazole carboxylic acid intermediate can be reacted with a library of different amines to generate a diverse set of carboxamide derivatives for biological screening.
| Precursor | Reagent(s) | Intermediate | Final Product | Ref. |
| Pyrazole-4-carboxylic acid | Thionyl chloride or Oxalyl chloride | Pyrazole-4-carbonyl chloride | N-substituted pyrazole-4-carboxamide | scirp.orgresearchgate.net |
| 1H-Pyrazole-3-carboxylic acid | 1. Thionyl chloride 2. 2,3-Diaminopyridine | 1H-Pyrazole-3-carbonyl chloride | N-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxamide | mdpi.com |
| Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 1. Hydrazine hydrate 2. Amine | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide | Pyrazole-4-carboxamide derivatives | nih.gov |
Molecular Design and Structural Modification of 5 Methoxy 1h Pyrazole 4 Carboxamide Analogues
Rational Design Principles for Developing Pyrazole-4-carboxamide Derivatives
The development of novel pyrazole-4-carboxamide derivatives often employs rational design strategies to enhance their biological efficacy. ijbiotech.comnih.gov These strategies are guided by an understanding of the target protein's structure and the key interactions required for binding. A common approach involves scaffold hopping, where the core structure of a known active compound is replaced with a different one, like the pyrazole-4-carboxamide scaffold, to discover new leads with improved properties. bohrium.combohrium.comnih.gov
Molecular docking studies are instrumental in this process, providing insights into the binding modes of designed compounds with their target enzymes, such as succinate (B1194679) dehydrogenase (SDH). nih.govacs.org These computational models can predict the affinity of a compound for the target's active site and identify key interactions, like hydrogen bonds and π-π stacking, which are crucial for inhibitory activity. nih.govacs.org For instance, the design of some pyrazole-4-carboxamide derivatives as potential fungicides was based on the structure of existing SDH inhibitors, with modifications aimed at optimizing interactions within the enzyme's binding pocket. nih.gov This structure-based design allows for the targeted modification of substituents on the pyrazole (B372694) ring and the carboxamide nitrogen to enhance binding and, consequently, biological activity. ijbiotech.comfrontiersin.org
The pyrazole core is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. frontiersin.org The design process often involves adjusting the appendages on this scaffold to fine-tune its inhibitory effects on specific protein kinases or other enzymes. ijbiotech.com
Chemical Derivatization and Functionalization Strategies
A variety of chemical strategies are employed to synthesize a diverse library of 5-methoxy-1H-pyrazole-4-carboxamide analogues, enabling the exploration of structure-activity relationships. These methods focus on introducing different functional groups and structural motifs to the pyrazole core.
The introduction of aromatic and heteroaromatic rings is a common strategy in the derivatization of pyrazole-4-carboxamides. nih.govmdpi.commdpi.com These substituents can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. For instance, the synthesis of various N-aryl and N-heteroaryl pyrazole-4-carboxamides has been widely reported. mdpi.com
The reaction of 5-amino-1H-pyrazole-4-carboxamides with various aldehydes, including aromatic and heteroaromatic aldehydes, is a key method for introducing these substituents. nih.govmdpi.com This can lead to the formation of Schiff bases, which can be further modified. nih.govmdpi.com The incorporation of substituted phenyl rings, thiophene (B33073), and pyridine (B92270) moieties has been explored to modulate the fungicidal and other biological activities of these compounds. mdpi.comresearchgate.net For example, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide (Penthiopyrad) is a successful commercial fungicide that features a substituted thiophene ring. researchgate.net The rationale behind introducing these groups often involves mimicking the structure of known active compounds or exploring new chemical space to identify novel bioactive molecules. mdpi.com
The chemical modification of 5-aminopyrazole-4-carboxamides is a versatile strategy for creating new derivatives with potentially enhanced biological activities. nih.govmdpi.com One common approach is the formation of Schiff bases through the condensation reaction of the 5-amino group with various aldehydes, including aromatic and heteroaromatic aldehydes. nih.govmdpi.commdpi.comjocpr.com These Schiff bases themselves can exhibit interesting biological properties and can also serve as intermediates for further transformations. nih.govmdpi.com
Another significant derivatization strategy involves the cyclization of 5-aminopyrazole-4-carboxamides to form condensed heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. nih.govmdpi.comtandfonline.comrhhz.netsapub.orgnih.gov This is typically achieved by reacting the 5-aminopyrazole with β-dicarbonyl compounds like acetylacetone (B45752) or with arylidenemalononitriles. nih.govmdpi.comnih.gov The resulting pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a purine (B94841) analogue and is associated with a broad range of biological activities. rhhz.net The synthesis can be performed as a one-pot reaction, offering an efficient route to these complex molecules. sapub.orgnih.gov
Table of Synthesized Pyrazolo[1,5-a]pyrimidine Derivatives
The introduction of specific functional groups, such as trifluoromethyl (CF3) and N-methoxy (N-OCH3), is a key strategy for modulating the physicochemical and biological properties of pyrazole-4-carboxamide analogues. mdpi.comoregonstate.eduresearcher.life
The trifluoromethyl group is often incorporated to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.comresearchgate.netacs.org A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was synthesized in a multi-step solution-phase process, highlighting the importance of this substituent in generating active compounds. acs.org The synthesis of N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide further underscores the utility of the CF3 group in developing potent fungicides. researchgate.net
The N-methoxy group has also been explored, with a series of novel pyrazole-4-carboxamide derivatives featuring this moiety being designed and synthesized as potential succinate dehydrogenase inhibitor (SDHI) fungicides. oregonstate.eduresearcher.lifeacs.org The presence of the N-methoxy group can influence the conformational flexibility and electronic properties of the carboxamide linkage, potentially leading to improved biological activity. oregonstate.eduresearcher.life
Table of Synthesized Pyrazole-4-carboxamide Derivatives with Specific Functional Groups
Structure-Activity Relationship (SAR) Studies of Pyrazole-4-carboxamide Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pyrazole-4-carboxamide analogues influences their biological activity. nih.gov These studies involve systematically modifying the molecule and assessing the impact on its efficacy. nih.gov The insights gained from SAR are crucial for the rational design of more potent and selective compounds. nih.gov
The biological efficacy of pyrazole-4-carboxamide analogues is highly dependent on the nature and position of substituents on both the pyrazole ring and the N-phenyl group. nih.govnih.gov For instance, in a series of N-phenyl pyrazole-4-carboxamides, compounds with hydrophobic, branched alkyl groups at the ortho position of the N-phenyl ring demonstrated high and broad-spectrum fungicidal activity. researchgate.net The benzene (B151609) ring of the N-phenyl group can often be replaced with a thiophene ring, which can act as a bioisostere. researchgate.net
The position of substituents on the pyrazole ring itself is also critical. For example, N-(biphenyl-2-yl) and N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-CF3-pyrazole-4-carboxamides showed high activity against gray mold, whereas their corresponding 5-CF3 isomers were inactive. researchgate.net This highlights the importance of the substituent's location for proper interaction with the target site.
Advanced Spectroscopic and Crystallographic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of a compound can be determined.
Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the context of pyrazole-4-carboxamide derivatives, ¹H NMR spectra reveal characteristic signals for the pyrazole (B372694) ring protons, amide protons, and any substituents. d-nb.info For instance, in a related compound, 1-(5,6-diphenyl-1,3,4-triazin-3-yl)-5-methoxy-1H-pyrazole-4-carboxamide, the methoxy (B1213986) group protons (-OCH₃) appear as a singlet at approximately δ 3.12 ppm, while the amide protons (CONH₂) show a broad singlet at δ 6.17 ppm. sid.ir The aromatic protons and the pyrazole ring proton will resonate in their respective characteristic regions, typically downfield. d-nb.inforesearchgate.net The exact chemical shifts are influenced by the solvent used and the electronic environment of the protons. researchgate.net
Table 1: Representative ¹H NMR Data for a Methoxy-Substituted Pyrazole-4-Carboxamide Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | 3.12 | Singlet |
| -CONH₂ | 6.17 | Broad Singlet |
| Aromatic-H | 7.22-7.68 | Multiplet |
| Pyrazole-H | 8.85 | Singlet |
Data is for 1-(5,6-diphenyl-1,3,4-triazin-3-yl)-5-methoxy-1H-pyrazole-4-carboxamide and serves as a representative example. sid.ir
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment. For pyrazole-4-carboxamide derivatives, the carbonyl carbon of the amide group is typically observed at a downfield chemical shift, often in the range of δ 160-165 ppm. clockss.orgsphinxsai.com The carbon atoms of the pyrazole ring also show characteristic signals, with their positions being sensitive to the nature and position of substituents. The methoxy carbon would be expected in the range of δ 55-60 ppm. The characterization of various pyrazole-4-carboxamide derivatives has been consistently supported by ¹³C NMR data. clockss.orgresearchgate.netjocpr.comacs.org
Table 2: Representative ¹³C NMR Data for a Pyrazole-4-Carboxamide Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 162.11 |
| Pyrazole C3 | 138.05 |
| Pyrazole C4 | 108.60 |
| Pyrazole C5 | 158.95 |
| -CH₃ | 40.56 |
Data is for 3-(Difluoromethyl)-N-(2-(7-fluoro-1H-indazol-1-yl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide and serves as a representative example. clockss.org
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. acs.orgscispace.com For 5-methoxy-1H-pyrazole-4-carboxamide (C₅H₇N₃O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The synthesis and characterization of numerous pyrazole-4-carboxamide derivatives have been confirmed using mass spectrometry. sphinxsai.comjocpr.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For pyrazole-4-carboxamide derivatives, the IR spectrum will typically show strong absorption bands for the N-H stretching of the amide and pyrazole ring (around 3100-3500 cm⁻¹), and a strong C=O stretching vibration for the amide carbonyl group (around 1640-1680 cm⁻¹). nih.govnih.gov The C-O stretching of the methoxy group would also be observable. For example, the IR spectrum of 5-amino-3-(p-methoxyphenylamino)-1H-pyrazole-4-carboxamide shows strong absorption bands at 3439, 3277, and 3163 cm⁻¹ corresponding to -NH₂ and -NH stretches, and a band at 1659 cm⁻¹ for the C=O group. nih.gov
Table 3: Characteristic IR Absorption Frequencies for a Pyrazole-4-Carboxamide Derivative
| Functional Group | Absorption Frequency (cm⁻¹) |
|---|---|
| N-H Stretching (Amide & Pyrazole) | 3439, 3277, 3163 |
| C=O Stretching (Amide) | 1659 |
| C=N Stretching | 1624 |
| C=C Stretching (Aromatic) | 1558 |
Data is for 5-amino-3-(p-methoxyphenylamino)-1H-pyrazole-4-carboxamide and serves as a representative example. nih.gov
X-ray Diffraction Studies of Pyrazole-4-carboxamide Derivatives
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The crystal structure of pyrazole-containing compounds is significantly influenced by the ability of the pyrazole ring and its substituents to participate in hydrogen bonding. ualg.ptresearchgate.net The pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). ualg.ptresearchgate.net In conjunction with the carboxamide group, which features a strong hydrogen bond donating amine (N-H) and a strong hydrogen bond accepting carbonyl group (C=O), a robust network of intermolecular interactions is anticipated to govern the crystal packing of this compound. mdpi.comiucr.org
Expected Intermolecular Interactions and Supramolecular Motifs
Based on the analysis of analogous compounds, the following intermolecular interactions are likely to be dominant in the crystal structure of this compound:
N-H···O Hydrogen Bonds: The most prominent interaction is expected to be the hydrogen bond between the amide N-H group and the carbonyl oxygen of an adjacent molecule. This interaction often leads to the formation of centrosymmetric dimers, a common motif in carboxamide-containing crystal structures. mdpi.com
N-H···N Hydrogen Bonds: The pyrazole N-H can act as a donor to the pyrazole nitrogen of a neighboring molecule, leading to the formation of chains or cyclic motifs like trimers or tetramers. iucr.orgiucr.orgualg.ptresearchgate.net
π-π Stacking: The aromatic pyrazole ring is expected to participate in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can occur between parallel pyrazole rings of adjacent molecules. iucr.orgiucr.org
The interplay of these interactions typically results in a highly organized, three-dimensional supramolecular architecture. For instance, in 5-acetamido-1H-pyrazole-4-carboxamide monohydrate, a complex network of O-H···O, N-H···O, C-H···O, and C-H···N hydrogen bonds dictates the crystal packing. iucr.org
Hirshfeld Surface Analysis of Analogous Pyrazole Derivatives
Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
While a Hirshfeld surface analysis for this compound is not available, data from related structures highlights the typical distribution of intermolecular contacts.
| Intermolecular Contact | Typical Percentage Contribution | Significance in Related Pyrazole Derivatives |
|---|---|---|
| H···H | ~40-55% | Represents the largest contribution, indicative of the prevalence of van der Waals forces. iucr.org |
| O···H/H···O | ~15-25% | Corresponds to hydrogen bonding involving oxygen atoms, a key feature in the packing of carboxamides. acs.orgiucr.org |
| N···H/H···N | ~10-20% | Highlights the importance of hydrogen bonds involving nitrogen atoms from the pyrazole and amide groups. acs.orgiucr.org |
| C···H/H···C | ~5-15% | Indicates the presence of weaker C-H···π and other C-H involved interactions. iucr.org |
| C···C | ~2-8% | Suggests the presence of π-π stacking interactions between aromatic rings. |
The fingerprint plot of a related pyrazole derivative, for example, would show distinct spikes corresponding to the prominent N-H···O and N-H···N hydrogen bonds. The high percentage of H···H contacts is a general feature for organic molecules. The presence of C···C contacts would further corroborate the existence of π-π stacking interactions.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure and related properties. While specific DFT studies on 5-methoxy-1H-pyrazole-4-carboxamide are not extensively documented in publicly available literature, the principles can be applied based on studies of similar pyrazole (B372694) carboxamide derivatives.
In a study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides, 2D-QSAR models indicated that the presence of a methoxy (B1213986) group at certain positions could enhance biological activity, highlighting the electronic influence of this substituent. researchgate.net DFT calculations for such systems reveal the distribution of electron density, which is crucial for understanding how these molecules interact with biological targets.
Table 1: Representative DFT-Calculated Properties for Pyrazole Derivatives
| Property | Value | Reference Compound |
| Dipole Moment | 4.8670 Debye | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
| Point Group Symmetry | C1 | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
This table presents data for a related compound to illustrate the types of properties determined through DFT calculations. bhu.ac.in
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Mapping
Frontier Molecular Orbital (FMO) theory is pivotal in explaining the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. acu.edu.inmalayajournal.org
For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and electron-rich substituents, while the LUMO may be distributed over the carboxamide group and other electron-withdrawing parts of the molecule. malayajournal.org In this compound, the electron-donating methoxy group would be expected to raise the energy of the HOMO, potentially increasing its reactivity towards electrophiles.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.inmalayajournal.org Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the oxygen atoms of the methoxy and carboxamide groups, along with the nitrogen atoms of the pyrazole ring, would likely be depicted as regions of negative potential, while the hydrogen atoms of the amide and the pyrazole NH would be areas of positive potential. bhu.ac.in
Table 2: FMO Energies for a Representative Pyrazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.1906 |
| LUMO | -1.8123 |
| Energy Gap | 4.3783 |
Data for 5-(2,3-dichlorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. acu.edu.in
Theoretical Examination of Tautomerism in Pyrazole Systems
Pyrazoles are known to exhibit prototropic tautomerism, a phenomenon that can significantly influence their chemical and biological properties. mdpi.com For asymmetrically substituted pyrazoles like this compound, different tautomeric forms are possible due to the migration of a proton between the two nitrogen atoms of the pyrazole ring.
Theoretical studies on substituted pyrazoles have shown that the relative stability of the tautomers is highly dependent on the nature and position of the substituents. researchgate.net Electron-donating groups, such as the methoxy group, and electron-withdrawing groups can influence the acidity of the N-H proton and the basicity of the other nitrogen atom, thereby shifting the tautomeric equilibrium. For instance, in some 3(5)-substituted pyrazoles, the tautomer with an electron-donating group at the 5-position has been found to be more stable. researchgate.net
In the case of this compound, the two principal tautomers would be this compound and 3-methoxy-1H-pyrazole-4-carboxamide. The electron-donating nature of the methoxy group at position 5 would likely stabilize the 5-methoxy tautomer. Computational methods can be employed to calculate the relative energies of these tautomers to predict the predominant form in different environments (gas phase or solution). researchgate.net
Computational Analysis of Reaction Mechanisms in Pyrazole-4-carboxamide Synthesis
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. The synthesis of pyrazole-4-carboxamides often involves multi-step sequences, and understanding the reaction pathway can aid in optimizing reaction conditions and improving yields.
A common route to pyrazole-4-carboxamides involves the Knorr pyrazole synthesis, starting from a hydrazine (B178648) and a β-ketoester, followed by functionalization. researchgate.net Computational analysis of such reactions can map out the transition states and intermediates, providing insights into the reaction kinetics and thermodynamics. For the synthesis of this compound, a plausible pathway would involve the condensation of a hydrazine with a suitably substituted three-carbon precursor, followed by the introduction of the carboxamide group. DFT calculations can model the energy profile of each step, identifying the rate-determining step and the most stable intermediates.
In Silico Prediction of Molecular Properties and Reactivity
In silico methods are widely used in drug discovery and development to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological activities of new chemical entities. ajol.infomdpi.com For this compound, these predictive models can offer valuable information without the need for extensive experimental work.
Properties such as lipophilicity (logP), aqueous solubility, and drug-likeness (e.g., adherence to Lipinski's rule of five) can be calculated based on the molecular structure. mdpi.com The presence of the methoxy and carboxamide groups will significantly influence these properties. For instance, the carboxamide group can act as both a hydrogen bond donor and acceptor, affecting solubility and membrane permeability.
Furthermore, in silico toxicity prediction models can flag potential liabilities early in the research process. nih.gov Reactivity predictions, based on FMO theory and MEP maps as discussed earlier, can also guide the design of new derivatives with improved properties.
Table 3: Predicted Physicochemical Properties for a Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative
| Property | Predicted Value |
| Molecular Weight | < 500 |
| LogP | < 5 |
| H-bond Donors | < 5 |
| H-bond Acceptors | < 10 |
| TPSA (Ų) | 88.24 |
| % Absorption | 78.53 |
This table illustrates the types of in silico predictions available for related heterocyclic systems. mdpi.com
Future Directions and Research Perspectives
Continued Development of Novel Pyrazole-4-carboxamide-Based Therapeutic Agents
The pyrazole-4-carboxamide core is a "biologically privileged" structure, appearing in numerous compounds with significant pharmacological properties. mdpi.commdpi.comnih.gov Ongoing research is focused on harnessing this scaffold to design novel therapeutic agents targeting a range of diseases.
A significant area of development is in oncology. Researchers are designing and synthesizing new series of pyrazole-4-carboxamide derivatives as potent inhibitors of key cancer-related enzymes. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov The representative compound 10h from one study demonstrated nanomolar activity against multiple FGFR types, including a gatekeeper mutant that confers drug resistance. nih.gov Similarly, other studies have explored pyrazole (B372694) carboxamides as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. nih.gov The development of compounds that can overcome drug resistance is a key objective in this field. nih.gov
Beyond cancer, the pyrazole scaffold is being investigated for antimicrobial and antitubercular applications. wisdomlib.org Studies have demonstrated that certain pyrazole carboxamide derivatives exhibit significant activity against various microbial strains, including Mycobacterium tuberculosis. wisdomlib.org The continued exploration of new derivatives is a promising strategy to combat the growing challenge of antibiotic resistance.
The broad spectrum of biological activities associated with pyrazole derivatives—including anti-inflammatory, analgesic, antiviral, and antioxidant properties—ensures that the development of new therapeutic agents based on this scaffold will remain an active and promising area of research. mdpi.comacs.org
Deepening Mechanistic Understanding of Biological Activities
While numerous pyrazole-4-carboxamide derivatives have shown potent biological effects, a deeper understanding of their precise mechanisms of action is crucial for rational drug design and optimization. Future research will increasingly focus on elucidating the molecular interactions between these compounds and their biological targets.
A primary mechanism for the antifungal activity of many pyrazole carboxamides is the inhibition of succinate (B1194679) dehydrogenase (SDH), or mitochondrial complex II, a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle. acs.orgacs.orgdoi.org Detailed mechanistic studies on novel derivatives are revealing nuanced interactions. For example, analysis of compound SCU2028 against the plant pathogen Rhizoctonia solani not only confirmed inhibition of SDH but also suggested an effect on complex IV (cytochrome oxidase). acs.org Such studies, employing techniques like scanning and transmission electron microscopy, show that these compounds can disrupt fungal cell membranes, cause leakage of cellular contents, and induce abnormal mitochondrial morphology. acs.orgarabjchem.org
In the context of cancer therapeutics, mechanisms beyond simple enzyme inhibition are being explored. Some 1H-pyrazole-3-carboxamide derivatives have been shown to interact with and damage DNA, suggesting that DNA may be a potential target for their antitumor activity. jst.go.jp For kinase inhibitors like the FGFR-targeting compounds, X-ray co-crystal structures have confirmed irreversible, covalent binding to the target protein, providing a clear mechanistic basis for their potency. nih.gov
Future investigations will likely involve a combination of biochemical assays, advanced microscopy, proteomics, and molecular biology techniques to fully map the signaling pathways and downstream effects modulated by these compounds. acs.org This deeper mechanistic insight will be invaluable for predicting off-target effects and for designing next-generation compounds with improved selectivity and efficacy.
Advanced Computational Modeling for Structure-Based Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the design of pyrazole-4-carboxamide derivatives is set to expand significantly. eurasianjournals.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are accelerating the identification and optimization of lead compounds. acs.orgeurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies help to identify the key structural features of the pyrazole carboxamide scaffold that are essential for its biological activity. acs.orgrsc.org By building mathematical models that correlate structural descriptors with activity, researchers can predict the potency of virtual compounds before undertaking their synthesis, saving significant time and resources. acs.orgnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netmui.ac.ir It is widely used to understand the binding modes of pyrazole carboxamide derivatives with their target enzymes, such as SDH or various kinases. acs.orgresearchgate.net Docking studies can reveal crucial interactions, like hydrogen bonds and hydrophobic interactions, that contribute to binding affinity, guiding the design of new analogues with improved potency. acs.orgdoi.org For example, docking studies of the potent SDH inhibitor E1 revealed a greater number of hydrogen bonds with the target enzyme compared to the commercial fungicide boscalid (B143098). acs.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment. eurasianjournals.comnih.gov These simulations can help assess the stability of binding modes predicted by docking and refine the understanding of the interactions governing molecular recognition. acs.org
The integration of these computational approaches allows for a robust, structure-based drug design process. Virtual screening of large compound libraries can identify promising initial hits, which can then be optimized through iterative cycles of computational modeling and chemical synthesis. acs.orgacs.org
| Computational Method | Objective | Key Findings/Application | Reference Example |
|---|---|---|---|
| 3D-QSAR (CoMFA) | Explore structure-activity relationships of antifungal derivatives. | Generated a predictive model (q²=0.578, r²=0.850) to guide the design of new antifungal agents against B. cinerea. | Novel pyrazole carboxamide derivatives containing a benzimidazole (B57391) moiety. rsc.org |
| Molecular Docking | Analyze the binding mode of novel SDH inhibitors. | Showed that compound E1 forms more hydrogen bonds with SDH than the commercial fungicide boscalid, explaining its superior activity. | Pyrazole-4-carboxamide derivatives containing an oxime ether fragment. acs.org |
| Molecular Dynamics | Analyze the stability and interaction of a compound with its target enzyme (SDH). | Confirmed the binding mode and stability of the SDH-E1 complex, supporting the docking results. | Pyrazole-4-carboxamide derivatives containing an oxime ether fragment. acs.org |
| Virtual Screening | Identify compounds with theoretical strong inhibitory effects against fungal SDH from a large virtual library. | Helped to select 24 target compounds for synthesis and bioassay from an initial design of 216 derivatives. | Design and synthesis of novel SDH inhibitors. acs.orgacs.org |
Exploration of Emerging Agrochemical Applications and Resistance Management Strategies
In agriculture, pyrazole carboxamides are well-established as a vital class of fungicides, primarily due to their efficacy as SDH inhibitors. acs.orgnih.gov The commercial success of fungicides like bixafen, penthiopyrad, and fluxapyroxad (B1673505) highlights the importance of this chemical class in crop protection. nih.govcroplife.org.au Future research will focus on expanding their agrochemical utility and implementing strategies to preserve their long-term effectiveness.
Emerging Applications: While their role as fungicides is prominent, the pyrazole carboxamide scaffold also shows potential in other areas of crop protection. Research has revealed that certain derivatives possess significant insecticidal and herbicidal activity. nih.govresearchgate.netjlu.edu.cn For example, some pyrazole-5-carboxamide derivatives showed excellent activity against pests like the armyworm (Mythimna separata) and the bean aphid (Aphis fabae). jlu.edu.cn Other derivatives have demonstrated potent herbicidal effects against various weeds in rice cultivation. researchgate.net The development of dual-action or broad-spectrum pesticides from a single chemical backbone is an attractive prospect for integrated pest management programs.
Resistance Management: The extensive use of any single class of pesticides inevitably creates selection pressure for the emergence of resistant pathogen or pest strains. google.com This is a significant concern for SDHI fungicides. Effective resistance management is therefore crucial. Key strategies include:
Developing Novel Compounds: The continuous search for new pyrazole carboxamide derivatives with slightly different binding modes or mechanisms of action can help to control strains that have developed resistance to existing products. google.com
Mode of Action Rotation: To delay the onset of resistance, farmers are advised to rotate or use mixtures of fungicides with different modes of action. croplife.org.au This prevents continuous selection pressure on a single target site.
Integrated Pest Management (IPM): Chemical control should be part of a broader IPM strategy that includes cultural practices, biological controls, and monitoring to reduce reliance on any single chemical solution. croplife.org.au
Future research will aim to discover novel pyrazole carboxamides that are effective against resistant fungal strains and to develop clear guidelines for their sustainable use within resistance management frameworks. exlibrisgroup.com
| Application | Target/Mode of Action | Example Organism(s) | Reference |
|---|---|---|---|
| Fungicide | Succinate Dehydrogenase (SDH) Inhibition | Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum | acs.orgresearchgate.net |
| Insecticide | Respiratory Chain Complex Inhibition | Aphis craccivora, Plutella xylostella, Mythimna separata | nih.govjlu.edu.cn |
| Herbicide | Bleaching Activity | Various annual lowland weeds in rice | researchgate.net |
| Acaricide | Not specified | Mites | nih.govresearchgate.net |
Q & A
Basic: What are the optimized synthetic routes for 5-methoxy-1H-pyrazole-4-carboxamide, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves cyclization of hydrazine derivatives with β-ketoesters or acetoacetate intermediates. For example, cyclocondensation of ethyl acetoacetate with substituted hydrazines (e.g., phenylhydrazine) under reflux conditions forms the pyrazole core . Subsequent formylation and oxidation steps (e.g., using DMF-DMA for formylation and POCl₃ for chlorination) yield key intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride, which can be amidated to introduce the carboxamide group . To improve yield:
- Optimize solvent polarity (e.g., ethanol vs. DMF) to stabilize intermediates.
- Control temperature during cyclization (80–100°C) to minimize side reactions.
- Use catalysts like acetic acid or K₂CO₃ to accelerate acylation steps .
Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?
Spectroscopy:
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and carboxamide (-CONH₂) signals (δ ~3.8–4.0 ppm for OCH₃; δ ~6.5–7.5 ppm for NH₂ protons) .
- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretching (~3200–3400 cm⁻¹) .
Crystallography: - Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and confirm substituent positions. For example, methoxy groups exhibit characteristic C-O-C angles of ~110° .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Step 1 : Cross-validate computational models (DFT/B3LYP with 6-311++G(d,p) basis sets) against experimental NMR/IR data. Adjust solvent parameters in simulations (e.g., PCM for ethanol) to match experimental conditions .
- Step 2 : Re-examine tautomeric forms. Pyrazole rings can exhibit keto-enol tautomerism, which may shift NMR peaks. Use variable-temperature NMR to detect tautomeric equilibria .
- Step 3 : Validate crystallographic data (e.g., bond lengths) against DFT-optimized geometries. Discrepancies >0.05 Å suggest model inaccuracies .
Advanced: What strategies are effective for designing bioactive derivatives of this compound?
- Functional group modification : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
- Bioisosteric replacement : Substitute the carboxamide with thioamide (-CSNH₂) to improve metabolic stability .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., DHFR or carbonic anhydrase). Prioritize derivatives with docking scores ≤-8.0 kcal/mol .
Advanced: How can researchers address low solubility of this compound in pharmacological assays?
- Co-solvent systems : Use DMSO:water (10:90 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Esterify the carboxamide to form lipophilic prodrugs (e.g., ethyl esters), which hydrolyze in vivo .
- Micronization : Reduce particle size via ball milling to increase surface area and dissolution rate .
Advanced: What crystallographic challenges arise when analyzing this compound, and how can they be mitigated?
- Disorder in methoxy groups : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
- Twinned crystals : Apply SHELXD for structure solution and refine using TWIN/BASF commands in SHELXL .
- Weak diffraction : Optimize crystal growth via slow evaporation in polar solvents (e.g., methanol/water) .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Library synthesis : Prepare derivatives with variations at positions 1 (N-substitution), 3 (methyl/methoxy), and 5 (halogen/aryl groups) .
- Pharmacological testing : Screen against target enzymes (e.g., COX-2 or carbonic anhydrase IX) using enzyme inhibition assays (IC₅₀ determination) .
- QSAR modeling : Use Molinspiration or MOE to correlate substituent properties (logP, polar surface area) with bioactivity .
Advanced: What are the best practices for validating synthetic intermediates in multi-step routes?
- In-line analytics : Monitor reactions via LC-MS or TLC (silica gel 60 F₂₅₄) to detect intermediates .
- Isolation and characterization : Purify intermediates via column chromatography (hexane/ethyl acetate) and confirm structures using HRMS and 2D NMR (e.g., HSQC, HMBC) .
- Scale-up consistency : Ensure batch-to-batch reproducibility by maintaining strict control over stoichiometry and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
